11-O-Methylpseurotin A

Chemical Genetics Yeast Synthetic Lethality Fungal Natural Products

11-O-Methylpseurotin A (CAS 956904-34-0) is a heterospirocyclic γ-lactam fungal metabolite of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin. It is characterized by an unusual 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core with a benzoyl substituent and an 11-O-methyl group, resulting in a molecular formula of C₂₃H₂₇NO₈ and a monoisotopic mass of 445.173676 Da.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B15586014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-
InChIKeySLYDIPAXCVVRNY-WZUFQYTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-O-Methylpseurotin A: A Selective Chemical Genetics Probe with a Unique PKS/NRPS Scaffold


11-O-Methylpseurotin A (CAS 956904-34-0) is a heterospirocyclic γ-lactam fungal metabolite of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin [1]. It is characterized by an unusual 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core with a benzoyl substituent and an 11-O-methyl group, resulting in a molecular formula of C₂₃H₂₇NO₈ and a monoisotopic mass of 445.173676 Da . Originally isolated from marine-derived Aspergillus fumigatus via bioassay-guided fractionation, its primary research value lies in its demonstrated ability to act as a selective inhibitor in a synthetic lethality yeast screen, distinguishing it from the broader, non-selective activities reported for many in-class pseurotin analogs [1].

Probe type
Selective chemical genetics probe for yeast synthetic lethality
Scaffold
Unique heterospirocyclic PKS/NRPS hybrid
Source
Marine-derived Aspergillus fumigatus metabolite

Why 11-O-Methylpseurotin A Cannot Be Replaced by Generic Pseurotin Analogs in Targeted Studies


The pseurotin family exhibits profound functional divergence based on subtle structural modifications; simple substitution with a related analog like Pseurotin A or Pseurotin A2 is not scientifically valid due to stark differences in biological selectivity [1]. For instance, while 11-O-Methylpseurotin A demonstrates a clear, selective inhibition of a Hof1 deletion strain in yeast, its close structural relative, Pseurotin A, is completely inactive in this assay [1]. Conversely, in a zebrafish seizure model, Pseurotin A2 displays potent activity, whereas 11-O-Methylpseurotin A and several other analogs are inactive [2]. This phenomenon of 'activity cliffs' within the class mandates the procurement and use of the specific, validated compound to ensure experimental reproducibility and target-specific outcomes.

11-O-Methylpseurotin A
Pseurotin A
Inactive in yeast Hof1Δ halo assay; may not substitute for synthetic lethality studies.
11-O-Methylpseurotin A
Pseurotin A2
Reported antiseizure hit in zebrafish PTZ model; inactivity in this model suggests substitution is not appropriate for seizure-related research.

Quantitative Differentiation Guide for 11-O-Methylpseurotin A vs. Key Pseurotin Analogs


Selective Inhibition in Yeast Halo Assay vs. Inactive Pseurotin A

11-O-Methylpseurotin A (1) was isolated via bioassay-guided fractionation using a yeast halo assay and showed selective inhibition against a Hof1 deletion strain of S. cerevisiae [1]. The closely related analog, Pseurotin A (2), isolated from the same source, was tested in parallel and was found to be completely inactive in the same assay [1].

Yeast Halo Selectivity
Head-to-head
Active in Hof1Δ strain vs Pseurotin A: Inactive
Supports specific probe selection
Hof1 deletion strain context
Chemical Genetics Yeast Synthetic Lethality Fungal Natural Products

Absence of Antiseizure Activity in Zebrafish Model Contrasts with Pseurotin A2

In a larval zebrafish pentylenetetrazole (PTZ) seizure model, a panel of seven pseurotin and azaspirofuran analogs were evaluated for antiseizure activity [1]. 11-O-Methylpseurotin A was found to be inactive, whereas the structural analog Pseurotin A2 was identified as a potent antiseizure hit [1].

Zebrafish Seizure Model
Head-to-head
Inactive vs Pseurotin A2: Reported antiseizure hit
Supports negative control role
PTZ larval zebrafish model
Neuropharmacology Zebrafish Seizure Model Marine Natural Products

Unique 11-O-Methyl Substituent Confers Distinct Molecular and Pharmacophore Properties

The defining structural feature of 11-O-Methylpseurotin A is the methoxy group at the 11-position, a modification absent in parent compounds like Pseurotin A [1]. This substitution results in a distinct molecular formula (C₂₃H₂₇NO₈ vs. C₂₂H₂₅NO₈ for Pseurotin A) and introduces a new hydrogen bond acceptor and a steric feature that alters its physicochemical properties [2].

11-O-Methyl Substituent
Class-level
C₂₃H₂₇NO₈ (methyl ether) vs C₂₂H₂₅NO₈ (hydroxy)
Distinct pharmacophore for SAR studies
Confirmed by NMR and HRESIMS
Structure-Activity Relationship Molecular Modeling Natural Product Chemistry

Intellectual Property Context: Inclusion in Antiseizure Patent Claims

US Patent Application US20200253929A1 discloses the use of pseurotins and azaspirofurans for the treatment of epilepsy and other seizures [1]. 11-O-Methylpseurotin A is specifically named in the claims as one of the applicable compounds, indicating a perceived value and potential for development despite its inactivity in the primary zebrafish screen [1]. This suggests it may possess other, unspecified, anti-seizure properties or serve as a valuable scaffold.

Patent Inclusion
Supporting evidence
Named in US20200253929A1 claims
Indicates scaffold for epilepsy-related research
Not predictive of activity
Intellectual Property Drug Discovery Epilepsy

Validated Application Scenarios for 11-O-Methylpseurotin A in Scientific Research


Chemical Genetics Probe for Synthetic Lethality Studies in Yeast

11-O-Methylpseurotin A serves as a highly specific molecular probe in S. cerevisiae. Its exclusive, selective inhibition of a Hof1 deletion strain makes it an ideal tool for researchers investigating cytokinesis, septin organization, and synthetic lethal interactions within the Hof1 pathway. This is its primary validated application, based on direct, head-to-head comparative data [1].

Negative Control for Antiseizure Drug Discovery in Zebrafish Models

Given its demonstrated inactivity in the larval zebrafish PTZ seizure model, 11-O-Methylpseurotin A is uniquely positioned to serve as a structurally related, yet biologically inactive, negative control for studies involving active analogs like Pseurotin A2 and Azaspirofuran A [1]. This ensures experimental rigor and validates the target-specific effects of the active compounds.

Scaffold for Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

The distinct molecular structure, defined by the 11-O-methyl substituent, provides a unique scaffold for SAR exploration. Researchers can use 11-O-Methylpseurotin A as a starting point to investigate how this specific modification impacts the divergent biological activity profiles (yeast inhibition vs. anti-seizure activity) observed across the pseurotin class [1]. Its naming in patent literature further supports its relevance in medicinal chemistry campaigns [2].

Application
Selection Property
Validation Focus
Yeast synthetic lethality probe
Selective inhibition in Hof1Δ strain
Cytokinesis pathway endpoints
Negative control for seizure model
Reported inactivity in PTZ zebrafish
Target-specific effect confirmation
SAR scaffold for pseurotin analogs
Unique 11-O-methyl pharmacophore
Divergent biological activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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